molecular formula C7H4ClIO2 B600001 2-Hydroxy-5-iodobenzoyl chloride CAS No. 13589-25-8

2-Hydroxy-5-iodobenzoyl chloride

Cat. No.: B600001
CAS No.: 13589-25-8
M. Wt: 282.461
InChI Key: LFEMZINLHSGLHT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the second position, an iodine atom at the fifth position, and a carbonyl chloride group at the first position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-iodobenzoyl chloride can be synthesized through several methods. One common method involves the iodination of 2-hydroxybenzoic acid (salicylic acid) followed by chlorination. The iodination is typically carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-hydroxy-5-iodobenzoic acid is then treated with thionyl chloride (SOCl2) to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-hydroxy-5-iodobenzoyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The hydroxyl and iodine substituents can also participate in further chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-iodobenzoyl chloride is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring, along with the reactive carbonyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-hydroxy-5-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEMZINLHSGLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Iodosalicylic acid (2.0 g, 7.58 mmol) in toluene was treated with SOCl2 (1.66 mL, 22.7 mmol) and catalytic DMF at reflux for 1 h. The reaction mixture was evaporated to dryness and the acid chloride used in the next step without purification.
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